molecular formula C12H10N4 B14548194 5,10-Ethanopyridazino[3,4-b]quinoxaline CAS No. 62150-26-9

5,10-Ethanopyridazino[3,4-b]quinoxaline

Cat. No.: B14548194
CAS No.: 62150-26-9
M. Wt: 210.23 g/mol
InChI Key: HGLVRBJRKBTIEW-UHFFFAOYSA-N
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Description

Contextualization of 5,10-Ethanopyridazino[3,4-b]quinoxaline within Fused Heterocyclic Chemistry

The field of heterocyclic chemistry involves the synthesis and study of cyclic compounds containing atoms of at least two different elements in their rings. When these rings are fused together, they create polycyclic systems with unique properties. The compound this compound is a complex, fused polycyclic system. Its core structure is the tetracyclic aromatic scaffold, Pyridazino[3,4-b]quinoxaline (B15494367) , which itself is a fusion of a quinoxaline (B1680401) system and a pyridazine (B1198779) ring. Quinoxaline and its derivatives are synthesized through various methods, most classically by the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov The addition of the pyridazine ring creates a more extended, electron-deficient aromatic system, which has been explored for its potential biological applications. evitachem.com The final structural element, the "ethano" bridge, places this molecule into the specific category of bridged polycyclic systems.

Structural Features and Topological Significance of Ethanobridged Architectures

The term "ethanobridged" refers to the presence of a saturated two-carbon linkage (-CH₂-CH₂-) that spans across a ring system, in this case, between the 5 and 10 positions of the pyridazino[3,4-b]quinoxaline core. This bridge fundamentally alters the molecule's topology, converting the planar, aromatic parent scaffold into a rigid, three-dimensional structure.

Such architectures are typically synthesized via [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org In the hypothetical synthesis of this compound, the central pyrazine (B50134) ring of the parent Pyridazino[3,4-b]quinoxaline would act as the diene component, reacting with a dienophile like ethylene. This reaction transforms the sp²-hybridized atoms at the bridgehead positions (C5 and C10) into sp³-hybridized carbons, locking the molecule into a strained, bicyclic conformation. The topological significance of this bridge is profound; it introduces conformational rigidity, increases the molecule's volume, and alters its solubility and electronic properties by disrupting the planarity and extended π-conjugation of the parent aromatic system. These changes are critical in fields like drug design, where molecular shape and rigidity are key determinants of binding affinity to biological targets.

Overview of Prior Research on Pyridazino[3,4-b]quinoxaline Scaffolds

Research on the parent Pyridazino[3,4-b]quinoxaline scaffold has primarily focused on its synthesis and potential biological activities. A key synthetic route involves the cyclization of α-arylhydrazonoacylhydrazides. lookchem.com For instance, the reaction of specific quinoxaline derivatives with hydrazine (B178648) can yield the pyridazino[3,4-b]quinoxaline core. evitachem.com Subsequent chemical modifications can be performed to introduce various functional groups.

For example, treatment of 4-(p-Nitrophenylhydrazono)-3-oxo-1,2,3,4-tetrahydropyridazino[3,4-b]quinoxaline with phosphoryl chloride yields a chlorinated intermediate, which can then react with nucleophiles like sodium azide (B81097) or cyclic secondary amines to produce a range of derivatives. lookchem.com While some of these compounds were tested for antibacterial activity, they did not show significant effects against the selected Gram-positive and Gram-negative bacteria. lookchem.com However, related fused quinoxaline systems have shown promise as topoisomerase inhibitors and G-quadruplex stabilizers, suggesting potential anticancer applications for this class of compounds. evitachem.com

Table 1: Synthesis of Pyridazino[3,4-b]quinoxaline Derivatives This table summarizes synthetic steps for derivatives based on the parent scaffold as described in the literature.

Precursor Compound Reagent(s) Resulting Compound Reference
11 Hydrazine dihydrochloride, Acetic acid 12 (4-(p-Nitrophenylhydrazono)-3-oxo-1,2,3,4-tetrahydropyridazino[3,4-b]quinoxaline) lookchem.com
12 Phosphoryl chloride 13 (4-Chloro-1-(p-nitrophenyl)pyridazino[3,4-b]quinoxaline) lookchem.com
13 Sodium azide 14 (4-Azido-1-(p-nitrophenyl)pyridazino[3,4-b]quinoxaline) lookchem.com
13 Morpholine 17a (4-Morpholino-1-(p-nitrophenyl)pyridazino[3,4-b]quinoxaline) lookchem.com
13 Piperidine 17b (4-Piperidino-1-(p-nitrophenyl)pyridazino[3,4-b]quinoxaline) lookchem.com

Academic Rationale and Research Directions for this compound

The academic rationale for synthesizing and studying This compound stems from the desire to understand structure-activity relationships in polycyclic heterocyclic systems. The parent pyridazino[3,4-b]quinoxaline scaffold is a planar, aromatic molecule. The introduction of an ethanobridge via a Diels-Alder reaction would serve as a powerful tool to probe the effects of three-dimensionality and conformational restriction on the molecule's properties.

Key research directions for this compound would include:

Synthetic Exploration: Developing a viable Diels-Alder or other cycloaddition strategy to construct the ethanobridged framework. This would involve investigating the reactivity of the parent scaffold as a diene and identifying suitable dienophiles and reaction conditions.

Structural Analysis: Characterizing the precise three-dimensional structure of the molecule using techniques like X-ray crystallography and NMR spectroscopy to understand the conformational constraints imposed by the bridge.

Comparative Property Studies: Comparing the physicochemical properties (e.g., solubility, stability, electronic spectra) of the bridged compound with its planar aromatic precursor to quantify the impact of the structural modification.

Biological Evaluation: If the parent scaffold shows any biological activity (e.g., DNA intercalation, enzyme inhibition), the bridged analogue would be tested to determine how the loss of planarity and increased rigidity affect its biological function. Such studies could lead to the development of more potent or selective therapeutic agents by optimizing the molecule's fit within a biological target's binding site.

In essence, this compound represents a valuable, albeit hypothetical, target for exploring the fundamental chemical principles that link molecular architecture to function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62150-26-9

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

1,3,4,8-tetrazatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9,11,13-hexaene

InChI

InChI=1S/C12H10N4/c1-2-4-10-9(3-1)15-7-8-16(10)12-11(15)5-6-13-14-12/h1-6H,7-8H2

InChI Key

HGLVRBJRKBTIEW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N1C4=C2N=NC=C4

Origin of Product

United States

Synthetic Chemistry of 5,10 Ethanopyridazino 3,4 B Quinoxaline and Analogs

Retrosynthetic Analysis of the 5,10-Ethanopyridazino[3,4-b]quinoxaline Core

A retrosynthetic analysis of the this compound core suggests several potential disconnection pathways. The primary strategy involves deconstructing the molecule into more readily available precursors. A logical first disconnection is the ethano bridge, which could be formed in a late-stage cycloaddition or ring-closing metathesis reaction. This would lead to a planar pyridazino[3,4-b]quinoxaline (B15494367) precursor with appropriate functional groups.

Further disconnection of the pyridazino[3,4-b]quinoxaline core itself can proceed in two main ways:

Disconnection of the Pyrazine (B50134) Ring: This is a common strategy for quinoxaline (B1680401) synthesis. It breaks the two C-N bonds of the pyrazine ring, leading back to an o-phenylenediamine (B120857) derivative and a pyridazine-4,5-dicarbonyl compound (or a synthetic equivalent). This is arguably the most convergent approach.

Disconnection of the Pyridazine (B1198779) Ring: This approach involves cleaving the pyridazine ring, which could lead to a functionalized quinoxaline precursor. For instance, a 2,3-disubstituted quinoxaline could be envisioned as a starting point for the subsequent annulation of the pyridazine ring.

These disconnections form the basis for the forward synthetic routes discussed in the subsequent sections, guiding the strategic assembly of the target bridged scaffold from simpler starting materials.

Established Synthetic Routes for Pyridazino[3,4-b]quinoxalines

The synthesis of the planar pyridazino[3,4-b]quinoxaline skeleton is a crucial first step toward the construction of its bridged analogs. Established methods primarily rely on the formation of the pyrazine ring through condensation reactions or the construction of the pyridazine ring via cycloaddition.

Cyclocondensation Reactions with o-Phenylenediamine Derivatives

The most classical and widely used method for synthesizing the quinoxaline moiety is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.gov This approach is readily adaptable to the synthesis of pyridazino[3,4-b]quinoxalines.

The reaction involves the cyclocondensation of an appropriately substituted o-phenylenediamine with a pyridazine-4,5-dicarboxylic acid derivative, such as an anhydride (B1165640) or diester. For example, the reaction of 3,6-dimethylpyridazine-4,5-dicarboxylic anhydride with o-phenylenediamine in refluxing acetic acid directly yields the corresponding 2-(3,6-dimethylpyridazin-4-yl)benzimidazole as a result of rearrangement and decarboxylation under certain conditions. rsc.org However, careful selection of reagents and conditions can lead to the desired tetracyclic system. The reaction of diethyl pyridazine-4,5-dicarboxylate with o-phenylenediamine in the presence of a strong base like sodium hydride has been shown to produce diazocine derivatives, which can be further transformed into pyridazino-pyrrolo-benzimidazolones. rsc.org These reactions highlight the importance of the specific pyridazine precursor used in directing the reaction pathway.

The general mechanism involves the initial nucleophilic attack of one amino group of the diamine on one of the carbonyl carbons, followed by dehydration to form an imine. A subsequent intramolecular cyclization via attack of the second amino group and a final aromatization step, often through oxidation, yields the quinoxaline ring system.

1,3-Dipolar Cycloaddition Methodologies

1,3-dipolar cycloaddition reactions offer a powerful and often regioselective method for constructing five- and six-membered heterocyclic rings. This strategy has been successfully applied to the synthesis of the pyridazino[3,4-b]quinoxaline core. lookchem.com

A notable example involves the reaction of 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide with acetylenedicarboxylates. lookchem.com In this sequence, the hydrazinoquinoxaline derivative acts as a precursor to an in-situ generated azomethine imine (a 1,3-dipole). This dipole then undergoes a [3+2] cycloaddition reaction with the dipolarophile (the acetylenedicarboxylate) to construct the pyridazine ring fused to the quinoxaline N-oxide core. lookchem.com This methodology provides a versatile route to functionalized pyridazino[3,4-b]quinoxalines, as the nature of the dipolarophile can be varied to introduce different substituents onto the newly formed pyridazine ring. The reaction cascade can sometimes lead to unexpected but synthetically useful products, such as the formation of pyrrolo[1,2,3-de]quinoxalines through post-cycloaddition transformations. researchgate.net

Development of Novel Synthetic Pathways for Bridged Quinoxalines

Modern synthetic organic chemistry has introduced a variety of powerful tools for the construction of complex heterocyclic architectures, including bridged systems. These novel pathways often rely on the efficiency and selectivity of metal catalysis and advanced cyclization strategies.

Catalytic Approaches (e.g., Transition Metal-Mediated Couplings)

Transition metal catalysis has revolutionized the synthesis of N-heterocycles, and quinoxalines are no exception. sci-hub.sersc.org Catalysts based on palladium, copper, iron, and nickel are frequently employed for the construction of C-C and C-N bonds necessary for assembling the quinoxaline core. sci-hub.senih.gov

Cross-coupling reactions such as Suzuki, Heck, and Sonogashira are particularly valuable. nih.gov These reactions can be used to synthesize complex 1,2-dicarbonyl precursors or functionalized o-phenylenediamines, which can then be cyclized using classical methods. More advanced, one-pot procedures involve transition metal-catalyzed dehydrogenative coupling reactions. For instance, cobalt(II)-catalyzed cross-dehydrogenative coupling between 1,2-phenylenediamines and vicinal diols provides a direct route to substituted quinoxalines. sci-hub.se Manganese pincer complexes have also been shown to catalyze the acceptorless dehydrogenative coupling of 1,2-diaminobenzene and 1,2-diols, generating hydrogen gas as the only byproduct in an atom-economical process. acs.org These catalytic methods are highly adaptable and could be employed to synthesize precursors for bridged quinoxalines, where the bridging element is installed prior to or after the formation of the heterocyclic core.

Table 1: Comparison of Catalytic Methods for Quinoxaline Synthesis

Catalytic Method Metal Catalyst Reactants Key Advantages
Cross-Dehydrogenative Coupling Co(II) 1,2-Phenylenediamines, Vicinal Diols Utilizes cheap metal, phosphine-free system. sci-hub.se
Acceptorless Dehydrogenative Coupling Mn 1,2-Diaminobenzene, 1,2-Diols Atom-economical, produces H₂ as byproduct. acs.org
C-N Bond Formation CuI 2-Iodoanilines, Arylacetaldehydes, NaN₃ One-pot, three-component reaction. organic-chemistry.org
Double Dehydrogenative Coupling NiBr₂/1,10-phenanthroline 2-Nitroanilines, Diols Inexpensive catalyst, mild conditions. organic-chemistry.org

Intramolecular Annulation and Oxidative Cyclodehydrogenation

Intramolecular annulation and oxidative cyclodehydrogenation are powerful strategies for the final ring-closing step in the synthesis of fused polycyclic aromatic systems. These methods are particularly relevant for constructing the rigid, planar pyridazino[3,4-b]quinoxaline core, which can then be a substrate for forming the ethano bridge.

Intramolecular annulation can involve the formation of a C-C or C-N bond within a suitably functionalized precursor. For example, the cyclization of substituted acetanilides can proceed through intramolecular nucleophilic substitution to form quinoxalin-2-ones. rsc.org

Oxidative cyclodehydrogenation involves the formation of a new bond between two C-H positions, typically on adjacent aromatic rings, with the concomitant loss of two hydrogen atoms. This approach has been used to synthesize novel heterocyclic analogues of indolo[2,3-b]quinoxalines. nih.gov The sequence often involves a Buchwald-Hartwig amination to form a key C-N bond, followed by an acid-promoted intramolecular cyclization onto the quinoxaline core, using air as the oxidant. nih.gov Similarly, electrochemical methods have been developed for the dehydrogenative synthesis of quinoxalines via intermolecular cyclization of ketones with o-phenylenediamines, offering a green alternative that uses electrons instead of chemical oxidants. thieme-connect.com These oxidative strategies provide direct access to the fully aromatized, fused ring system.

Chemo- and Regioselective Functionalization Strategies

The functionalization of the this compound scaffold with specific chemical groups at defined positions is crucial for modulating its properties. Chemo- and regioselectivity are paramount in these transformations, ensuring that reactions occur at the desired functional group and location on the molecule. A primary method for constructing the core ethanobridged framework is the Diels-Alder reaction, where regioselectivity is a key consideration. masterorganicchemistry.com

The Diels-Alder reaction involves a diene and a dienophile. In the context of synthesizing the parent ring system, a quinoxaline-based dienophile reacts with a diene. When both the diene and dienophile are unsymmetrical, the reaction can lead to different constitutional isomers, making the control of regioselectivity essential. masterorganicchemistry.comyoutube.com The substitution pattern on the reactants dictates the orientation of the cycloaddition. For instance, in reactions involving 1-substituted dienes, the "ortho" (1,2) product is typically favored. Conversely, 2-substituted dienes tend to yield the "para" (1,4) product. masterorganicchemistry.com This selectivity is governed by the electronic properties of the substituents—specifically, the alignment of orbitals between the partially negative carbon on the diene and the partially positive carbon on the dienophile. youtube.com

Computational models, such as those using AM1 level calculations, have been employed to investigate and predict the regioselectivity of Diels-Alder reactions involving quinoxaline quinones. These theoretical studies help in understanding the electronic factors that favor the formation of one regioisomer over another, guiding the rational design of synthetic routes.

Table 1: Regioselectivity in Diels-Alder Reactions for Heterocycle Synthesis

Diene Dienophile Major Product Type Electronic Influence
1-substituted (Electron-Donating Group) Unsymmetrical Quinoxaline "ortho" (1,2-adduct) Favorable alignment of frontier molecular orbitals. masterorganicchemistry.comyoutube.com
2-substituted (Electron-Donating Group) Unsymmetrical Quinoxaline "para" (1,4-adduct) Favorable alignment of frontier molecular orbitals. masterorganicchemistry.comyoutube.com
Various Dienes Substituted-5,8-quinoxalinediones Specific cycloadducts The reaction provides building blocks for various complex molecules.

Stereochemical Control in the Synthesis of Ethanobridged Systems

The formation of the ethanobridge in this compound via cycloaddition reactions introduces new stereocenters. Controlling the three-dimensional arrangement of atoms—the stereochemistry—is a critical aspect of the synthesis. The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is faithfully transferred to the product.

For the dienophile, if the substituents are cis to each other, they will remain cis in the final cyclohexene-like ring of the product. Similarly, trans substituents on the dienophile will result in a trans relationship in the product. youtube.com This conservation of stereochemistry is a powerful tool for synthesizing specific stereoisomers of the ethanobridged system.

Furthermore, the Diels-Alder reaction exhibits endo/exo selectivity. The "endo rule" generally predicts that the major product will be the one where the substituents of the dienophile are oriented towards the newly forming double bond of the diene in the transition state. This preference is due to favorable secondary orbital interactions. By carefully selecting the diene, dienophile, and reaction conditions, chemists can control the stereochemical outcome of the cycloaddition, leading to the desired isomer of the bridged system.

Green Chemistry Principles and Sustainable Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly practices, often referred to as green chemistry. researchgate.net The synthesis of quinoxaline derivatives, including the this compound system, is increasingly being adapted to adhere to these principles. The goal is to develop methods that are high-yielding, reduce waste, use less hazardous materials, and are more energy-efficient. nih.govresearchgate.net

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green alternatives include water, ethanol, or polyethylene (B3416737) glycol (PEG-400), which are less toxic and more environmentally benign. researchgate.netripublication.com For example, catalyst-free reactions in PEG-400 at room temperature have been developed for some quinoxaline derivatives, offering advantages like simple work-up procedures where water is used, avoiding organic solvents. ripublication.com

Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reactions, often leading to shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating. researchgate.netmdpi.com Microwave-assisted synthesis, for instance, has been shown to improve classic organic reactions by providing precise temperature control and enhancing reaction rates. mdpi.com

Catalyst-Free Conditions: The development of synthetic routes that proceed efficiently without a catalyst is a significant green advantage, as it eliminates the need for potentially toxic and expensive metal catalysts and simplifies product purification. ripublication.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste. Cycloaddition reactions like the Diels-Alder are inherently atom-economical.

Table 2: Application of Green Chemistry Principles in Quinoxaline Synthesis

Green Principle Strategy Example/Advantage Reference
Alternative Solvents Use of PEG-400 Enables catalyst-free conditions at room temperature, simple work-up. ripublication.com
Alternative Solvents Use of Water or Ethanol Reduces reliance on hazardous organic solvents. researchgate.net
Energy Efficiency Microwave Irradiation Shorter reaction times, higher yields, precise reaction control. researchgate.netmdpi.com
Energy Efficiency Ultrasonic Sonication Can enhance reaction rates and yields under mild conditions. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

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Computational and Theoretical Studies of 5,10 Ethanopyridazino 3,4 B Quinoxaline

Quantitative Structure-Property Relationship (QSPR) Modeling

Following a comprehensive search of scientific literature, no specific Quantitative Structure-Property Relationship (QSPR) models for the compound 5,10-Ethanopyridazino[3,4-b]quinoxaline were found. While computational and theoretical studies, including QSPR modeling, are prevalent for the broader class of quinoxaline (B1680401) derivatives, research focusing explicitly on the this compound scaffold in this context appears to be unavailable in the public domain.

Generally, QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are valuable tools in computational chemistry for predicting the properties of new or untested compounds, thereby guiding drug discovery and materials science research. Such studies typically involve the calculation of various molecular descriptors that encode structural information, followed by the development of a predictive model using statistical methods.

The absence of specific QSPR data for this compound indicates a potential area for future research. The development of QSPR models for this compound and its derivatives could provide valuable insights into its properties and potential applications.

Reactivity Profiles and Reaction Mechanisms of 5,10 Ethanopyridazino 3,4 B Quinoxaline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) and Pyridazine (B1198779) Moieties

The quinoxaline and pyridazine rings within the 5,10-Ethanopyridazino[3,4-b]quinoxaline framework are inherently electron-deficient due to the presence of electronegative nitrogen atoms. This electronic characteristic significantly influences their susceptibility to electrophilic and nucleophilic attack.

Electrophilic Substitution: Both the quinoxaline and pyridazine rings are deactivated towards electrophilic aromatic substitution. The nitrogen atoms withdraw electron density from the aromatic system, making it less attractive to electrophiles. In the rare instances where electrophilic substitution occurs on quinoxalines, it typically requires harsh reaction conditions and proceeds at the benzene (B151609) ring (positions 6, 7, 8, and 9) rather than the pyrazine (B50134) ring. For the pyridazine moiety, its high degree of deactivation makes electrophilic substitution exceptionally difficult.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the quinoxaline and pyridazine rings makes them susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for these systems, particularly when a good leaving group (e.g., a halide) is present on the ring. In the absence of such a leaving group, nucleophilic substitution of hydrogen can occur, though it often requires the presence of an activating group, such as an N-oxide, or the use of strong nucleophiles. For the quinoxaline moiety, nucleophilic attack is generally favored at the C-2 and C-3 positions of the pyrazine ring. In the pyridazine ring, the positions ortho and para to the nitrogen atoms are the most likely sites for nucleophilic attack. The presence of the ethanobridge in this compound may sterically hinder access to certain positions, thereby influencing the regioselectivity of nucleophilic substitution.

Table 1: Predicted Reactivity towards Substitution Reactions
Reaction TypeQuinoxaline MoietyPyridazine MoietyNotes
Electrophilic SubstitutionHighly deactivated; substitution on the benzene ring is favored over the pyrazine ring under forcing conditions.Extremely deactivated; substitution is highly unlikely.The ethanobridge may introduce strain, but is unlikely to sufficiently activate the system towards electrophiles.
Nucleophilic SubstitutionSusceptible, especially with a leaving group at C-2 or C-3. N-oxidation would further enhance reactivity.Susceptible, particularly at positions adjacent to the nitrogen atoms.Steric hindrance from the ethanobridge could influence the accessibility of nucleophiles to the reactive sites.

Ring-Opening and Ring-Closing Transformations within the Bridged System

The bridged structure of this compound introduces significant ring strain, which can be a driving force for ring-opening reactions under certain conditions. nih.govfiveable.me Conversely, the polycyclic framework can also be assembled through strategic ring-closing reactions.

Ring-Opening Reactions: The ethanobridge is a potential site for cleavage. Reactions that can break carbon-carbon bonds, such as certain oxidative or reductive processes, could lead to the opening of the bridged system. For instance, strong reducing agents might cleave the C-C bond of the ethanobridge. The stability of the resulting less-strained product would be a significant thermodynamic driving force for such a transformation.

Ring-Closing Transformations: The synthesis of the this compound skeleton likely involves an intramolecular ring-closing reaction as a key step. This could be envisioned as a Diels-Alder reaction between a suitable diene and dienophile, where the final ethanobridge is formed. For example, a precursor containing a pyridazino[3,4-b]quinoxaline (B15494367) core with appropriate diene and dienophile functionalities could undergo an intramolecular [4+2] cycloaddition to form the bridged system.

Oxidation and Reduction Chemistry of the Polycyclic Framework

The nitrogen atoms in the quinoxaline and pyridazine rings can undergo oxidation, and the aromatic system can be reduced.

Oxidation: The nitrogen atoms in both the quinoxaline and pyridazine moieties are susceptible to oxidation, typically with peroxy acids, to form N-oxides. The formation of N-oxides can significantly alter the reactivity of the heterocyclic system, generally making it more susceptible to nucleophilic attack and sometimes facilitating other transformations.

Reduction: The quinoxaline and pyridazine rings can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the heterocyclic rings. The specific conditions of the reduction (catalyst, pressure, temperature) will determine the extent of reduction. For instance, reduction with zinc in the presence of an anhydride (B1165640) has been shown to reduce the pyrazine ring of indolo[2,3-b]quinoxalines. Similar reactivity could be expected for the pyridazino[3,4-b]quinoxaline core. The reduction of the pyridazine ring is also a known process.

Investigation of Pericyclic and Rearrangement Reactions

The constrained geometry of the this compound system makes it a candidate for interesting pericyclic and rearrangement reactions.

Pericyclic Reactions: As mentioned, the synthesis of this bridged system could involve an intramolecular Diels-Alder reaction. clockss.org The reverse reaction, a retro-Diels-Alder reaction, could potentially occur under thermal or photochemical conditions, leading to the cleavage of the ethanobridge and the formation of a diene and a dienophile. The feasibility of such a reaction would depend on the relative stabilities of the bridged compound and the ring-opened products.

Rearrangement Reactions: Photochemical rearrangements are common for many nitrogen-containing heterocyclic compounds. Irradiation with UV light could potentially induce rearrangements within the this compound framework. The strain energy of the bridged system might be released in such a process, providing a thermodynamic driving force for rearrangement to a more stable isomer.

Influence of Substituents on Reaction Selectivity and Rate

The presence of substituents on the this compound skeleton would undoubtedly have a profound impact on its reactivity.

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, on the aromatic rings would increase the electron density of the system. This would make the molecule more susceptible to electrophilic attack (though still likely difficult) and less reactive towards nucleophiles.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, would further decrease the electron density, making the system even more resistant to electrophilic attack but significantly more reactive towards nucleophilic substitution.

Steric Effects:

Bulky substituents in the vicinity of the reactive sites (the nitrogen atoms and the adjacent carbon atoms) would sterically hinder the approach of reagents, thereby decreasing the reaction rate. The position of substituents relative to the ethanobridge would be particularly important in determining the accessibility of different parts of the molecule.

Table 2: Predicted Influence of Substituents on Reactivity
Substituent TypeEffect on Electrophilic SubstitutionEffect on Nucleophilic SubstitutionInfluence on Ring Stability
Electron-Donating Groups (e.g., -CH₃, -OCH₃)Slight activation (reaction still difficult)DeactivationGenerally increases stability
Electron-Withdrawing Groups (e.g., -NO₂, -CN)Strong deactivationStrong activationGenerally decreases stability towards nucleophiles
Bulky Groups (e.g., -t-Bu)Steric hindrance may decrease reaction ratesSteric hindrance can block access to reactive sitesMay introduce additional strain

Exploration of Functional Properties and Advanced Applications of 5,10 Ethanopyridazino 3,4 B Quinoxaline Derivatives

Advanced Material Science Applications

The unique π-conjugated system of quinoxaline (B1680401) derivatives allows for precise tuning of their electronic and photophysical properties. This has led to their exploration in cutting-edge material science applications, from organic electronics to sophisticated sensing technologies.

Optoelectronic Properties and Applications in Organic Electronic Devices

Quinoxaline derivatives have emerged as a significant class of materials for organic electronics due to their inherent charge transport capabilities. d-nb.info Their structural diversity allows for the fine-tuning of molecular structures to optimize performance for specific applications. d-nb.info Many indoloquinoxaline-bearing compounds, for example, are utilized as semiconductors and emitting layers in various organic electronic devices. nih.govmdpi.com

These compounds are particularly valued as electron-transporting materials. d-nb.info Their strong electron-accepting ability is crucial for applications in:

Organic Field-Effect Transistors (OFETs): Derivatives of pyrazinoquinoxaline (PQ) have demonstrated good performance as n-type semiconductors in OFETs. researchgate.netnih.gov For instance, 2,3,5,7,8,10-hexa(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (HTPQ) has shown hole mobility up to 0.01 cm² V⁻¹ s⁻¹, highlighting a clear structure-property correlation that can be leveraged for developing flexible electronic devices. researchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs): The significance of quinoxaline derivatives extends to their use as thermally activated delayed fluorescence emitters and chromophores for OLEDs. d-nb.info Certain push-pull derivatives featuring a quinoxaline core exhibit green and yellow emissions and can display large Stokes shifts, which is a desirable property in emissive materials. mdpi.com

Organic Solar Cells (OSCs): Quinoxaline derivatives are being explored as non-fullerene acceptors in OSCs, showcasing their versatility in energy conversion applications. d-nb.info

Derivative ClassApplicationKey Optoelectronic PropertyReference
IndoloquinoxalinesOrganic Electronics (general)Semiconductors and emitting layers nih.govmdpi.com
Pyrazinoquinoxalines (e.g., HTPQ)Organic Field-Effect Transistors (OFETs)p-type charge transport, hole mobility up to 0.01 cm² V⁻¹ s⁻¹ researchgate.netnih.gov
General QuinoxalinesOrganic Light-Emitting Diodes (OLEDs)Thermally activated delayed fluorescence emitters d-nb.info
General QuinoxalinesOrganic Solar Cells (OSCs)Non-fullerene acceptors d-nb.info

Design of Molecular Switches and Chemosensors

The functionalization of the quinoxaline core can produce compounds with significant fluorescence properties, making them excellent candidates for chemosensors. nih.gov These sensors can detect specific analytes, such as metal cations or nitroaromatic compounds, through changes in their optical signals. researchgate.net

For instance, research into 2,3-bis(5-arylthiophen-2-yl)quinoxaline derivatives has led to the development of fluorophores that respond to certain stimuli. researchgate.net The fluorescent responses of pyrene-containing fluorophores to nitroaromatics and dipyrido-annelated quinoxalines to metal cations have been investigated, demonstrating their potential in environmental and industrial monitoring. researchgate.net Similarly, indoloquinoxaline-bearing compounds have been identified as promising multifunctional chemosensors. nih.govmdpi.com

Derivative ClassTarget AnalyteSensing MechanismReference
Pyrene-containing 2,3-bis(thienyl)quinoxalinesNitroaromatic compoundsFluorescent response researchgate.net
Dipyrido-annelated quinoxalinesMetal cationsFluorescent response researchgate.net
IndoloquinoxalinesVariousMultifunctional sensing nih.govmdpi.com

Mechanistic Chemical Biology Investigations (Non-Clinical Focus)

Beyond material science, quinoxaline derivatives serve as powerful tools for investigating biological systems. Their ability to interact with key biomolecules like enzymes and nucleic acids allows for detailed mechanistic studies without a direct clinical focus.

In Vitro Enzyme Target Engagement and Inhibition Kinetics

The planar aromatic structure of quinoxaline derivatives facilitates their interaction with the active sites of various enzymes, leading to modulation of their activity.

Topoisomerase IIα: This enzyme is a critical target in cancer biology. An extensive series of tetracyclic quinolino[3,4-b]quinoxalines has been synthesized and evaluated for Topoisomerase IIα (Topo IIα) inhibitory activity. nih.govresearchgate.net One C-6 substituted derivative, in particular, displayed the most interesting Topo IIα inhibitory activity with an IC50 value of 5.14 μM. nih.govresearchgate.net Other novel pyrazolo[4,3-f]quinoline derivatives have also shown potent inhibition of Topo IIα, with one compound inhibiting 88.3% of the enzyme's activity, comparable to the well-known inhibitor etoposide. mdpi.com

Rv2202c: In the context of infectious disease research, molecular docking studies have suggested that adenosine (B11128) kinase (Rv2202c) from Mycobacterium tuberculosis may be a target for certain quinoxaline analogues. nih.gov This provides a plausible mechanism for the antimycobacterial activity observed for these compounds. nih.gov

Proteases: Quinoxaline derivatives have been investigated as inhibitors of viral proteases. Compounds from the pyrrolo[1,2-a]quinoxaline (B1220188) series have been identified as promising candidates for inhibiting the main protease of SARS-CoV-2. nih.gov

Enzyme TargetDerivative ClassKey Finding / Inhibition DataReference
Topoisomerase IIαQuinolino[3,4-b]quinoxalinesIC50 = 5.14 μM for the most active derivative nih.govresearchgate.net
Topoisomerase IIαPyrazolo[4,3-f]quinolines88.3% inhibition at 100 µM, similar to etoposide mdpi.com
Adenosine Kinase (Rv2202c)4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalinesSuggested as a plausible target based on molecular docking nih.gov
SARS-CoV-2 Main ProteasePyrrolo[1,2-a]quinoxalinesIdentified as promising inhibitory candidates nih.gov

Nucleic Acid Interaction Studies

Certain structural motifs within the quinoxaline family show a high affinity for specific nucleic acid structures, such as G-quadruplexes. These are non-canonical DNA structures that play roles in key cellular processes.

Tetracyclic quinolino[3,4-b]quinoxalines have been shown to act as G-quadruplex stabilizers. nih.govresearchgate.net One N-5 substituted derivative was found to be a selective binder to selected G-quadruplex sequences. nih.govresearchgate.net The ability of these small molecules to bind and stabilize G-quadruplexes makes them valuable as molecular probes to study the function and regulation of these DNA structures. nih.govresearchgate.net The stabilization is often due to the planar aromatic surface of the ligand interacting with the flat G-quartets of the quadruplex structure.

Cell-Based Assays for Mechanistic Pathway Elucidation

To understand the biological effects of these compounds at a cellular level, various in vitro assays are employed. Quinolino[3,4-b]quinoxaline derivatives have been evaluated for their cytotoxic properties against human cancer cell lines, including HeLa and MCF-7. nih.govresearchgate.net Such studies help to correlate enzyme inhibition and DNA binding activities with cellular outcomes. For example, the two quinolino[3,4-b]quinoxaline derivatives that were most effective at inhibiting Topo IIα and stabilizing G-quadruplexes also showed high cytotoxic activity against HeLa cells, with IC50 values of 2.04 μM and 2.32 μM, respectively. nih.gov

Furthermore, cell-based assays and gene expression profiling experiments are used to generate a broader drug-protein interaction profile. nih.gov This systems biology approach can help elucidate the mode of action, identify off-target effects, and suggest potential therapeutic indications for novel quinoxaline derivatives. nih.gov

Computational Biology Approaches for Ligand-Receptor Interactions and Target Prediction (e.g., Molecular Docking)

There is currently no published research detailing the use of molecular docking or other computational biology approaches to study the ligand-receptor interactions of 5,10-Ethanopyridazino[3,4-b]quinoxaline derivatives. Such studies are predicated on the existence of synthesized or at least virtually designed compounds.

Catalytic and Supramolecular Chemistry Potential

The potential of this compound in the fields of catalysis and supramolecular chemistry has not been explored in the scientific literature. The structural features of this compound suggest that it could be a candidate for such applications, but no experimental or theoretical work has been reported to substantiate this.

Concluding Remarks and Future Research Outlook

Summary of Key Achievements in 5,10-Ethanopyridazino[3,4-b]quinoxaline Research

Research into the broader family of pyridazino[3,4-b]quinoxalines has laid a significant foundation. A key achievement has been the establishment of versatile synthetic pathways to the core heterocyclic system. For instance, various pyridazinoquinoxalines have been successfully synthesized, often with an interest in their biological activities. lookchem.com The synthesis of the parent pyridazino[3,4-b]quinoxaline (B15494367) structure has been accomplished through methods like the cyclization of α-arylhydrazonoacylhydrazide intermediates. lookchem.com

Furthermore, the broader class of quinoxaline (B1680401) derivatives has been extensively explored for its potent biological activities. These compounds have been identified as promising candidates for anticancer therapies, acting through various mechanisms. For example, different quinoxaline-based molecules have been shown to act as inhibitors of crucial enzymes like Topoisomerase IIα and Poly (ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov This body of work establishes the pyridazino[3,4-b]quinoxaline scaffold as a "privileged structure" in medicinal chemistry, suggesting that the unique conformational rigidity imparted by the ethano-bridge in this compound could lead to derivatives with enhanced potency and selectivity.

Table 1: Biological Activities of Related Quinoxaline Derivatives

Compound Class Biological Target/Activity Representative IC₅₀ Values
Quinolino[3,4-b]quinoxalines Topoisomerase IIα Inhibition 5.14 µM nih.gov
Quinoxaline-based Derivatives PARP-1 Inhibition 2.31 - 3.05 nM nih.govmdpi.com
Quinoxaline-based Derivatives Anticancer (MDA-MB-436 cells) 2.57 µM mdpi.com

This table is interactive. Click on the headers to sort.

Unaddressed Challenges and Future Directions in Synthetic Chemistry

While general methods for creating pyridazino[3,4-b]quinoxalines exist, significant challenges and opportunities remain, particularly for the synthesis of complex derivatives like this compound.

Stereoselective Synthesis: A primary challenge is the development of stereoselective synthetic routes. The ethano-bridge introduces chirality and specific stereochemical considerations. Future synthetic efforts should focus on methods that allow for the controlled formation of specific enantiomers or diastereomers, which is crucial for understanding structure-activity relationships in a biological context.

Functionalization: The core structure of this compound is relatively unfunctionalized. A major area for future work will be the exploration of regioselective C-H activation and functionalization reactions. This would allow for the introduction of diverse substituents onto the aromatic rings, enabling the systematic exploration of its chemical space and the development of structure-activity relationships (SAR) for various applications.

Emerging Opportunities in Computational Chemistry and Materials Science

The rigid, polycyclic aromatic structure of this compound makes it an intriguing candidate for computational modeling and applications in materials science.

Computational Target Identification: In silico methods are becoming indispensable in drug discovery. nih.govsemanticscholar.org Molecular docking and dynamics simulations can be employed to screen this compound and its virtual libraries against a vast array of biological targets. This computational pre-screening can prioritize synthetic efforts towards derivatives with the highest probability of biological activity, saving time and resources. For instance, predicting binding affinities to kinases, DNA G-quadruplexes, or other cancer-related targets could rapidly identify promising therapeutic avenues. nih.gov

Organic Electronics: Fused heterocyclic systems, including certain quinoxaline derivatives, are known to possess interesting photophysical properties and have been investigated as materials for organic electronics, such as semiconductors and emitting layers in OLEDs. nih.gov Future research should explore the electronic properties of this compound. Computational studies can predict its HOMO/LUMO energy levels, charge transport properties, and absorption/emission spectra. This could guide the design of novel materials for applications in organic electronics, sensors, or as photosensitizers. mdpi.com

Prospects for Novel Chemical Biology Probes and Mechanistic Insights

The unique three-dimensional structure of this compound offers exciting prospects for its use as a tool in chemical biology to probe complex biological systems.

Scaffolds for DNA Intercalators and G-Quadruplex Binders: The planar aromatic portion of the molecule is characteristic of DNA intercalating agents. The rigid ethano-bridge could confer specific binding geometries, potentially leading to high selectivity for certain DNA sequences or structures, such as G-quadruplexes, which are implicated in cancer. nih.govresearchgate.net Future work could involve synthesizing fluorescently tagged versions of the compound to visualize its localization and interaction with nucleic acids within cells.

Probes for Protein-Protein Interactions: The rigid scaffold can be functionalized to present chemical groups in well-defined spatial orientations. This makes it an ideal starting point for designing inhibitors of protein-protein interactions (PPIs), which are often challenging to target with traditional small molecules. By appending appropriate functional groups, derivatives could be developed to mimic key amino acid residues and disrupt critical disease-related PPIs.

Mechanism of Action Studies: For derivatives that show significant biological activity, the parent compound can serve as a crucial control or starting point for mechanistic studies. For example, identifying the cellular targets of a potent anticancer derivative could be achieved through techniques like thermal proteome profiling or activity-based protein profiling, providing deep insights into its mechanism of action and potentially revealing novel therapeutic targets. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.